Cyclobutanecarboxylic acid, 3-cyclohexyl-
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Overview
Description
Cyclobutanecarboxylic acid, 3-cyclohexyl- is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a cyclohexyl group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 3-cyclohexyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of cyclobutanecarboxylic acid, 3-cyclohexyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as decarboxylation of 1,1-cyclobutanedicarboxylic acid and subsequent functionalization to introduce the cyclohexyl group .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarboxylic acid, 3-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction can produce alcohols .
Scientific Research Applications
Cyclobutanecarboxylic acid, 3-cyclohexyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for constructing complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which cyclobutanecarboxylic acid, 3-cyclohexyl- exerts its effects involves interactions with molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with other molecules .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclobutane ring, leading to variations in ring strain and reactivity.
Uniqueness: Cyclobutanecarboxylic acid, 3-cyclohexyl- is unique due to the presence of both a cyclobutane ring and a cyclohexyl group. This combination imparts distinct structural and chemical characteristics, making it valuable for specific applications in research and industry .
Properties
CAS No. |
3204-78-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-cyclohexylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,12,13) |
InChI Key |
CWCBASCSGVOBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(C2)C(=O)O |
Origin of Product |
United States |
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